molecular formula C21H25NO B1359604 2,6-Dimethyl-3'-piperidinomethyl benzophenone CAS No. 898793-17-4

2,6-Dimethyl-3'-piperidinomethyl benzophenone

Cat. No.: B1359604
CAS No.: 898793-17-4
M. Wt: 307.4 g/mol
InChI Key: PGVNJKLQEMXADW-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C21H25NO and a molecular weight of 307.44 g/mol . It is also known by its IUPAC name, (2,6-dimethylphenyl)[3-(1-piperidinylmethyl)phenyl]methanone . This compound is characterized by the presence of a benzophenone core substituted with a piperidinomethyl group and two methyl groups at the 2 and 6 positions of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3’-piperidinomethyl benzophenone typically involves the reaction of 2,6-dimethylbenzoyl chloride with 3-(piperidin-1-ylmethyl)phenyl magnesium bromide in an anhydrous ether solution . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2,6-Dimethyl-3’-piperidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3’-piperidinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

2,6-Dimethyl-3’-piperidinomethyl benzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential pharmacological properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinomethyl group can enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylbenzophenone: Lacks the piperidinomethyl group, resulting in different chemical and biological properties.

    3’-Piperidinomethyl benzophenone: Lacks the methyl groups at the 2 and 6 positions, affecting its reactivity and binding affinity.

Uniqueness

2,6-Dimethyl-3’-piperidinomethyl benzophenone is unique due to the presence of both the piperidinomethyl group and the methyl groups at the 2 and 6 positions. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2,6-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16-8-6-9-17(2)20(16)21(23)19-11-7-10-18(14-19)15-22-12-4-3-5-13-22/h6-11,14H,3-5,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVNJKLQEMXADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643145
Record name (2,6-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-17-4
Record name Methanone, (2,6-dimethylphenyl)[3-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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